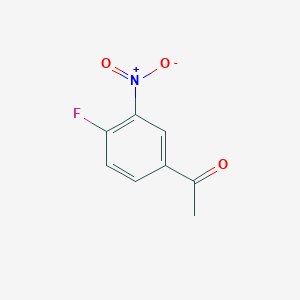

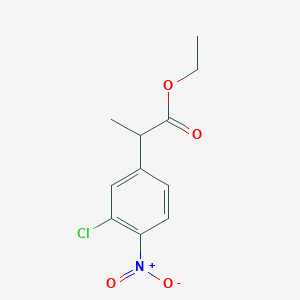

2-(3-氯-4-硝基苯基)丙酸乙酯

描述

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. For instance, ethyl 4-(4-nitrophenoxy) picolinate is an intermediate for the synthesis of biologically active compounds and its synthesis involves chloropicolinoyl chloride derivatives . Additionally, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and studied as an insect growth regulator, indicating the potential biological activity of similar ethyl propanoate derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good yields. For example, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate was achieved through a three-step process starting from 2-picoliniacid, with a total yield of 78.57% . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was performed and the structure confirmed using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as FT-IR, NMR, and ESI-MS . Computational methods like DFT have been employed to determine structural parameters, vibrational frequencies, and to confirm the structure of synthesized compounds . These techniques and computational methods are essential for the analysis of the molecular structure of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The trisubstituted ethylenes, including those with chloro and nitro substitutions, were copolymerized with styrene . These reactions demonstrate the reactivity of ethyl propanoate derivatives and provide insight into potential reactions involving Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella provided insights into its biological activity and potential as an insect growth regulator . The computational analysis of the synthesized compounds, including HOMO-LUMO energies and NBO analysis, helped in understanding the reactivity and bioactivity of the compounds . These studies are relevant for predicting the properties of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

科学研究应用

合成和化学性质

- 合成工艺:2-(3-氯-4-硝基苯基)丙酸乙酯参与各种合成工艺。例如,它用于合成 3-(3-氨基苯基)丙酸乙酯的简短有效的合成,展示了它在生产复杂化学结构中的作用。该过程涉及串联 Knoevenagel 缩合/亚烷基还原,然后还原中间酸。所使用的还原剂,乙醇中的氯化亚锡,同时充当路易斯酸,活化羧酸以进行乙醇的亲核攻击 (Nagel、Radau 和 Link,2011)。

- 还原性分子内环化:该化合物还参与还原性分子内环化过程。一项研究调查了在 2-(3-氯-4-硝基苯基)丙酸乙酯衍生物存在下 [Ni(tmc)]2+ 还原的循环伏安图,揭示了 [Ni(tmc)]+ 在比直接还原所需的电位高得多的电位下催化还原这些化合物。这个过程形成自由基中间体,自由基中间体发生环化,导致形成复杂的结构 (Esteves 等人,2005)。

在材料科学中的应用

- 液晶和导电性能:2-(3-氯-4-硝基苯基)丙酸乙酯衍生物用于合成具有特定液晶和导电性能的材料。例如,在电场下合成含有偶氮苯基团的聚(2-苯胺乙醇)表明,在电场下产生的聚合物更线性、形状规则、电导率更高,并表现出良好的液晶行为和近晶结构。这表明它在创造具有定制性能的先进材料方面具有潜力 (Hosseini 和 Hoshangi,2015)。

生物和催化应用

- 类酶催化性能:该化合物表现出类酶催化性能。例如,一项关于二核 Zn(II)配合物促进的类似化合物((2-氯-4-硝基苯基)磷酸甲酯)裂解速率和产物的研究表明非常强的饱和结合。催化明显快于背景反应,表明该化合物在提高催化效率中的作用 (Liu、Neverov 和 Brown,2008)。

- 对映选择性还原:它还在对映选择性还原中发挥作用,作为生物过程中的底物。2-(3-氯-4-硝基苯基)丙酸乙酯衍生物被真菌(如根毛根霉)对映选择性地还原为相应的醇,表明其在手性合成和特定对映异构体生产中的用途 (Salvi 和 Chattopadhyay,2006)。

安全和危害

属性

IUPAC Name |

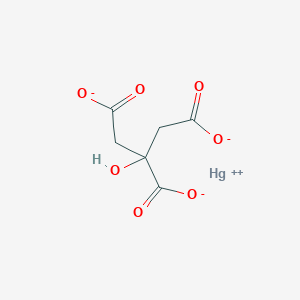

ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLPVMDRALBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528566 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

CAS RN |

50537-08-1 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。